Almonertinib - 1899921-05-1

Almonertinib

Catalog Number: EVT-271070
CAS Number: 1899921-05-1
Molecular Formula: C30H35N7O2
Molecular Weight: 525.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Almonertinib is a novel, highly selective third-generation EGFR-TKI [ ] developed for the treatment of non-small cell lung cancer (NSCLC) with specific genetic mutations [ ]. It is particularly effective against tumors exhibiting EGFR-sensitizing mutations and the T790M resistance mutation [ , ]. Its role in scientific research focuses on understanding its mechanisms of action, interactions with other drugs, and potential for overcoming acquired resistance in NSCLC.

Mechanism of Action

Almonertinib functions as a highly selective and irreversible inhibitor of EGFR tyrosine kinase activity [ ]. It targets both EGFR-sensitizing mutations and the T790M resistance mutation, effectively inhibiting the proliferation of NSCLC cells [ , ]. It is thought to achieve this by irreversibly binding to the EGFR ATP binding region and inhibiting multiple downstream signaling pathways [ ]. Research indicates that almonertinib induces apoptosis and autophagy in NSCLC cells, potentially through promoting reactive oxygen species (ROS) production [ ].

Applications

Investigating Pharmacokinetic Interactions:

  • Almonertinib's interactions with other drugs are being actively studied in preclinical models, including its effects on the pharmacokinetics of rivaroxaban and apixaban, commonly used anticoagulants [ ].
  • Research is underway to understand the impact of commonly used medications, such as Paxlovid, voriconazole, and fluconazole, on almonertinib's pharmacokinetics, and vice versa [ , ].
  • The effect of food intake on almonertinib's pharmacokinetic profile is also being explored [ ].

Understanding Blood-Brain Barrier (BBB) Penetration:

  • Studies are examining almonertinib's ability to cross the BBB, a crucial factor for treating CNS metastases in NSCLC. In vivo models of brain and spinal cord metastases are being used to assess its efficacy [ ].
  • In vitro models employing cell monolayers are being used to investigate the permeability of almonertinib and its active metabolite, HAS-719 [ ].

Exploring Combination Therapies:

  • Almonertinib's potential in combination therapies for NSCLC is being explored, including its use with chemotherapy, bevacizumab (an anti-angiogenic drug), and PD-1 inhibitors (immunotherapy) [ , ].
  • Combinations with other targeted therapies, like crizotinib (an ALK inhibitor) and HS-10241 (a MET inhibitor), are being investigated to overcome acquired resistance mechanisms [ , ].
  • Research is ongoing to evaluate the efficacy of almonertinib in treating NSCLC with rare EGFR mutations, including exon 20 insertions, compound mutations, and uncommon alterations [ , , ].
  • Scientists are investigating the mechanisms of acquired resistance to almonertinib, including the emergence of novel EGFR mutations and the role of specific signaling pathways [ , ].
  • Strategies for rechallenging patients with almonertinib after developing resistance or adverse events, such as interstitial lung disease, are being studied [ , ].
  • Preliminary research is investigating the potential of almonertinib in treating other conditions, such as glioblastoma, where EGFR mutations are implicated [ ].

Osimertinib

  • Compound Description: Osimertinib (also known as AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is primarily used for treating non-small-cell lung cancer (NSCLC) in patients with EGFR mutations, including the T790M resistance mutation. [, , , , , , , , , , , , ]
  • Relevance: Osimertinib shares a similar mechanism of action and target with Almonertinib, both inhibiting EGFR, including the T790M mutant. [, , , , , , , , , , ] They are both used in similar clinical settings for treating NSCLC, making Osimertinib a clinically relevant comparator to Almonertinib. [, , , , , , , , , , , , ] Notably, Almonertinib has been investigated as a potential alternative for patients who experience adverse effects from Osimertinib, such as interstitial lung disease. [, ]

Rivaroxaban

  • Compound Description: Rivaroxaban is a direct factor Xa inhibitor used to treat venous thromboembolism (VTE), a common complication in NSCLC patients. []

Apixaban

  • Compound Description: Similar to Rivaroxaban, Apixaban is a selective, direct factor Xa inhibitor used to treat VTE. []
  • Relevance: Apixaban is also frequently co-prescribed with Almonertinib in NSCLC patients, and similar to Rivaroxaban, pharmacokinetic interactions are observed, with Almonertinib increasing Apixaban's exposure. [] This co-administration necessitates careful monitoring and potential dose adjustment to ensure patient safety. []

Gefitinib

  • Compound Description: Gefitinib is a first-generation EGFR tyrosine kinase inhibitor used in treating NSCLC patients with EGFR-sensitizing mutations. [, , ]
  • Relevance: While both Gefitinib and Almonertinib target EGFR, Almonertinib, as a third-generation inhibitor, demonstrates superior efficacy in targeting the T790M resistance mutation. [, , ] Clinically, Almonertinib is often considered a subsequent treatment option following Gefitinib resistance, particularly in cases with the T790M mutation. [, ] A head-to-head phase III trial (AENEAS) demonstrated the superior progression-free survival of Almonertinib compared to Gefitinib in the first-line treatment setting for patients with EGFR-mutant NSCLC. []

Icotinib

  • Compound Description: Icotinib, similar to Gefitinib, is a first-generation EGFR-TKI used in treating NSCLC with EGFR-sensitive mutations. [, , ]
  • Relevance: Both Icotinib and Almonertinib are used sequentially in treating NSCLC, with Almonertinib often employed after Icotinib resistance, especially in patients developing the T790M mutation. [, ] A case report suggests that high-dose Icotinib as salvage therapy might contribute to the emergence of the T790M mutation, highlighting a potential connection between the two drugs in the context of resistance development. []

Erlotinib

  • Compound Description: Erlotinib is another first-generation EGFR tyrosine kinase inhibitor utilized in treating NSCLC patients harboring EGFR-sensitive mutations. []

Afatinib

  • Compound Description: Afatinib is a second-generation EGFR tyrosine kinase inhibitor with a broader spectrum of activity compared to first-generation inhibitors. [, , , , ]
  • Relevance: Afatinib and Almonertinib are often used sequentially in managing NSCLC, with Almonertinib considered after Afatinib resistance, especially in cases with the T790M mutation. [, ] In certain instances, Afatinib has been used in combination with Almonertinib to address acquired resistance mechanisms, showcasing their potential synergy in specific clinical scenarios. [] Furthermore, Afatinib may offer a therapeutic alternative for patients who cannot tolerate Almonertinib due to adverse effects like severe rashes. []

Poziotinib

  • Compound Description: Poziotinib is an irreversible EGFR tyrosine kinase inhibitor that targets various EGFR mutations, including exon 20 insertions. []
  • Relevance: Poziotinib and Almonertinib have been used sequentially in a patient with an uncommon EGFR exon 20 insertion mutation. [] This suggests that both drugs may offer clinical benefit in such cases, even though their primary indications and approved use in this context may differ.

Crizotinib

  • Compound Description: Crizotinib is a tyrosine kinase inhibitor that targets anaplastic lymphoma kinase (ALK) and is used in treating ALK-positive NSCLC. []
  • Relevance: A case report identified the development of an EML4-ALK fusion mutation after Almonertinib resistance in a patient with EGFR-mutant NSCLC. [] This finding led to the successful implementation of a combination therapy involving Almonertinib and Crizotinib, highlighting the potential for combined EGFR and ALK inhibition in managing resistance mechanisms. []

Zanubrutinib

  • Compound Description: Zanubrutinib is a Bruton's tyrosine kinase inhibitor used in various hematologic malignancies but was also used as an internal standard in a pharmacokinetic study of Almonertinib. []
  • Relevance: While Zanubrutinib does not directly target EGFR or share similar therapeutic indications with Almonertinib, its use as an internal standard in a pharmacokinetic study underscores its analytical relevance in studying Almonertinib's properties and interactions. []

HAS-719

  • Compound Description: HAS-719 is the active metabolite of Almonertinib, exhibiting inhibitory activity against EGFR. [, , , ]
  • Relevance: Understanding the pharmacokinetic properties and activity of HAS-719 is crucial for comprehending the overall efficacy and safety profile of Almonertinib. [, , ] While Almonertinib exhibits good blood-brain barrier penetration, HAS-719 does not readily cross, suggesting differences in their distribution and potential to address CNS metastases. []

Dacomitinib

  • Compound Description: Dacomitinib is a second-generation, irreversible EGFR tyrosine kinase inhibitor. []
  • Relevance: Dacomitinib and Almonertinib share the same target, EGFR, and are both used in treating EGFR-mutant NSCLC. [] They might be considered as alternative options in specific clinical scenarios based on their efficacy and safety profiles. []

Furmonertinib

  • Compound Description: Furmonertinib is a third-generation EGFR tyrosine kinase inhibitor, similar to Osimertinib and Almonertinib, targeting EGFR with activity against the T790M resistance mutation. [, ]
  • Relevance: Furmonertinib shares a similar mechanism of action, target, and clinical indication with Almonertinib. [, ] These similarities make Furmonertinib a relevant comparator in terms of efficacy, safety, and potential use in managing NSCLC with EGFR mutations. [, ]

Befotertinib

  • Compound Description: Befotertinib is a third-generation EGFR tyrosine kinase inhibitor designed to target EGFR mutations, including the T790M resistance mutation. []
  • Relevance: Befotertinib, similar to Almonertinib, belongs to the third-generation EGFR-TKIs and is used in treating EGFR-mutant NSCLC. [] Their overlapping therapeutic niches make them relevant comparators in clinical practice.

Neratinib

  • Compound Description: Neratinib is an irreversible pan-ERBB tyrosine kinase inhibitor with activity against EGFR, HER2, and HER4. []
  • Relevance: While Neratinib has a broader target profile compared to Almonertinib, both compounds share EGFR as a common target. [] Comparing their inhibitory activities against EGFR and their potential in EGFR-driven cancers could provide insights into their distinct pharmacological profiles.

HS-10241

  • Compound Description: HS-10241 is an oral, highly selective MET tyrosine kinase inhibitor. []
  • Relevance: HS-10241 is being investigated in combination with Almonertinib to overcome MET-amplification-mediated resistance, a common mechanism of acquired resistance to EGFR-TKI therapy. [] The combination showed promising antitumor activity in EGFR-mutated and MET-amplified NSCLC patients, suggesting potential synergy between these two agents. []

17. Voriconazole* Compound Description: Voriconazole is a triazole antifungal medication and is a moderate or strong inhibitor of CYP3A4. []* Relevance: Co-administration of voriconazole can significantly alter the pharmacokinetic profile of almonertinib, increasing its systemic exposure in rats. []

18. Fluconazole* Compound Description: Fluconazole is a triazole antifungal drug. It is a moderate or strong inhibitor of CYP3A4. []* Relevance: Similar to voriconazole, fluconazole alters the pharmacokinetic profile of almonertinib, leading to increased exposure in rats. []

Properties

CAS Number

1899921-05-1

Product Name

Almonertinib

IUPAC Name

N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide

Molecular Formula

C30H35N7O2

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C30H35N7O2/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34)

InChI Key

DOEOECWDNSEFDN-UHFFFAOYSA-N

SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC

Solubility

Soluble in DMSO

Synonyms

HS-10296; HS 10296; HS10296;

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.